molecular formula C22H35N3O3S B5548750 1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide

1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide

Cat. No.: B5548750
M. Wt: 421.6 g/mol
InChI Key: FISRSWIHUQJLDU-UHFFFAOYSA-N
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Description

1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C22H35N3O3S and its molecular weight is 421.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.23991316 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis and transformation of piperidines and pyrrolidines are crucial for the development of various bioactive molecules. For example, Back and Nakajima (2000) describe a method for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This process is significant for the enantioselective synthesis of several dendrobatid alkaloids, showcasing the potential of such structures in complex organic synthesis and drug discovery (Back & Nakajima, 2000).

Advanced Polymer Materials

The research on sulfone-containing polymers indicates their importance in developing materials with exceptional thermal stability and mechanical properties. Liu et al. (2013) investigated the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit low dielectric constants, high transparency, and excellent thermal stability, making them suitable for applications in electronics and advanced material sciences (Liu et al., 2013).

Medicinal Chemistry and Drug Design

The sulfonyl group is a key functional component in many pharmacologically active compounds. Studies on sulfone derivatives have shown promising biological activities, including anticancer, antifungal, and enzyme inhibition properties. For instance, Khalid et al. (2013) synthesized 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, demonstrating potent activity against butyrylcholinesterase enzyme, indicating potential therapeutic applications (Khalid et al., 2013).

Additionally, Yan and Gao (2000) developed a new strategy for synthesizing hyperbranched polymers, using 1-(2-aminoethyl)piperazine and divinyl sulfone as monomers. This research opens up possibilities for creating novel polymeric materials with potential applications in biomedicine and materials science (Yan & Gao, 2000).

Properties

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(3-pyrrolidin-1-ylbutyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3S/c1-18-7-3-4-8-21(18)17-29(27,28)25-15-10-20(11-16-25)22(26)23-12-9-19(2)24-13-5-6-14-24/h3-4,7-8,19-20H,5-6,9-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISRSWIHUQJLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCC(C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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